

Aprofene structure-activity relationship studies

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Compound Focus: Aprofene

CAS No.: 3563-01-7

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The Available Information on Aprofene

Aprofene (also spelled Aprophen) is an antimuscarinic compound. The available scientific literature describes its pharmacological activity but does not provide detailed structure-activity relationship studies.

- **Primary Activity:** Research identifies **Aprofene** as a potent **antimuscarinic agent**, meaning it blocks muscarinic acetylcholine receptors [1].
- **Comparative Potency:** One study compared its effectiveness to other anticholinergics. When administered to counteract the effects of physostigmine in rats, **Aprofene** was found to be a better antagonist than both scopolamine and atropine, working across a wider range of doses with less behavioral disruption on its own [1].
- **Chemical Structure:** The Human Metabolome Database provides the basic chemical structure, classifying **Aprofene** as a **diphenylmethane** derivative. Its IUPAC name is 2-(diethylamino)ethyl 2,2-diphenylpropanoate [2].

Related SAR Research on Aporphine Alkaloids

Although not directly on **Aprofene**, significant SAR research exists on **aporphine alkaloids**, which are a different class of compounds. The following table summarizes key structural modifications and their observed effects on biological activity from recent studies:

Aporphine Compound / Derivative	Key Structural Modification	Reported Biological Activity & Experimental Model	Effect of Modification
Bromo-substituted Crebanine (2b) [3]	Bromination at C-10 and C-11 positions.	Antiarrhythmic (CHCl ₃ -induced VF in mice; BaCl ₂ -induced arrhythmia in rats).	Markedly higher antiarrhythmic activity and lower acute toxicity (LD ₅₀ = 59.62 mg/kg in mice) compared to lead compound [3].
N-methylcrebanine (2d) [3]	N-quaternization of ring B.	Antiarrhythmic (CHCl ₃ -induced VF in mice; BaCl ₂ -induced arrhythmia in rats).	Showed significant antiarrhythmic effect, but with high toxicity (LD ₅₀ = 6.432 mg/kg in mice) [3].
Secocrebanine derivatives (1b, 1c, 1e) [3]	Opening of the N-C bond on ring B.	Antiarrhythmic (CHCl ₃ -induced VF in mice).	Loss of antiarrhythmic efficacy , indicating a closed, rigid ring B is critical for activity [3].
SMU-Y6 (Taspine derivative) [4]	Modification of the amino side chain; retention of the lactone ring.	TLR2 Inhibitor (HEK-Blue hTLR2 cells; murine acute paw edema and colitis models).	Improved water solubility, reduced toxicity, and higher TLR2 inhibitory activity and binding affinity compared to the parent compound [4].
C-1/C-3 Substituted Apomorphine Analogs (e.g., (R)-3, (S)-3) [5]	Bromine or alkyl substituents on the phenyl ring (Ring A).	Dopamine Receptor Modulation (cAMP and β -arrestin recruitment assays in vitro).	(S)-enantiomers showed biased antagonism for β -arrestin recruitment at D1 and D2 receptors, a novel finding [5].

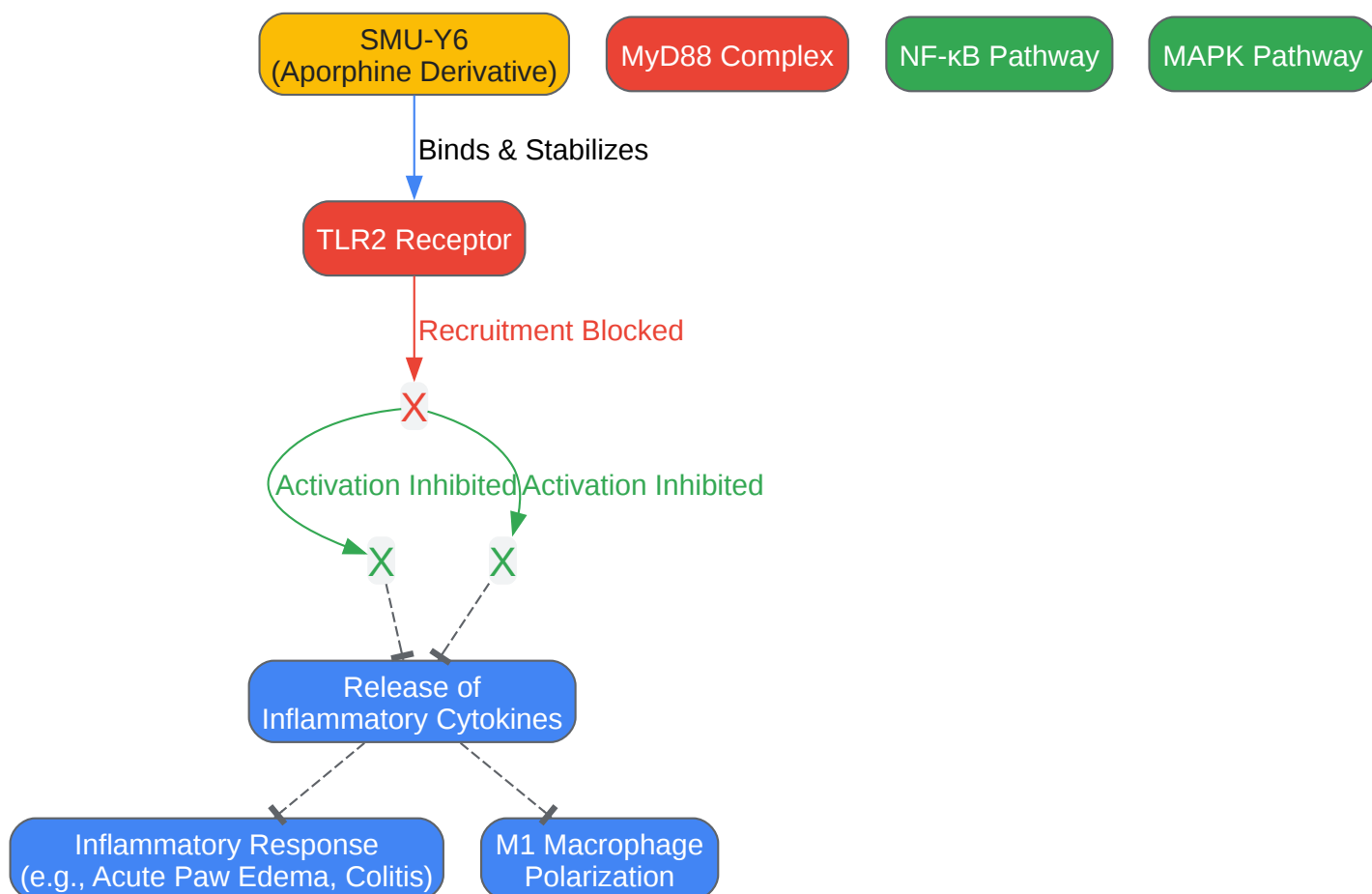
Examples of Experimental Protocols from Aporphine Research

The experimental data in the table above was generated using standardized biomedical research models. Here are the detailed methodologies for the key models referenced:

- **CHCl₃-Induced Ventricular Fibrillation (VF) in Mice** [3]: This model assesses the ability of a compound to prevent fatal arrhythmias. Mice are exposed to chloroform vapor until respiratory arrest occurs. The heart is immediately examined for the presence of ventricular fibrillation. The percentage of animals in a treatment group that are protected from VF is compared to a control group to determine antiarrhythmic efficacy.
- **BaCl₂-Induced Arrhythmia in Rats** [3]: This model tests a compound's ability to reverse an established arrhythmia. A bolus injection of barium chloride is administered to rats to induce immediate, persistent arrhythmia. Test compounds are then given, and researchers measure the number of animals that resume a normal sinus rhythm and maintain it for a significant duration (e.g., >20 minutes).
- **In Vitro TLR2 Inhibition Assay** [4]: This cell-based assay measures a compound's potential as an anti-inflammatory agent. HEK-Blue hTLR2 cells are engineered to activate the NF-κB pathway and produce secreted alkaline phosphatase (SEAP) when the TLR2 receptor is stimulated. Test compounds are evaluated by their ability to inhibit SEAP production in response to a known TLR2 agonist.
- **cAMP (GloSensor) and β-Arrestin Recruitment (BRET) Assays** [5]: These are standard in vitro assays for G-protein-coupled receptor (GPCR) activity.
 - **cAMP Assay**: Measures G-protein pathway activation. Cells expressing the target receptor (e.g., D1R) are transfected with a cAMP-sensitive luminescent enzyme. Agonist-induced cAMP production generates light, which is quantified to determine potency (EC₅₀).
 - **BRET Assay**: Measures β-arrestin pathway activation. The receptor is tagged with a light-emitting enzyme (luciferase), and β-arrestin is tagged with a fluorescent protein. When the two molecules interact, energy is transferred, and emitted light is measured to quantify recruitment.

Signaling Pathway of a Novel Aporphine Derivative

The following diagram illustrates the mechanism of action for SMU-Y6, a derivative of the aporphine alkaloid Taspine, which was discovered through systematic SAR studies [4].



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This diagram shows how SMU-Y6 exerts its anti-inflammatory effect by specifically binding to the TLR2 receptor, which prevents the recruitment of the MyD88 adaptor protein. This, in turn, blocks the downstream NF-κB and MAPK signaling pathways, ultimately reducing the release of inflammatory cytokines, M1 macrophage polarization, and local tissue inflammation [4].

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References

1. Antimuscarinic activity of aprophen [sciencedirect.com]
2. Human Metabolome Database: Showing metabocard for Aprofene ... [hmdb.ca]
3. Synthesis and Structure-Activity Relationships of a Series ... [mdpi.com]
4. Discovery of novel aporphine alkaloid derivative as potent ... [pmc.ncbi.nlm.nih.gov]
5. Structure–Functional–Selectivity Relationship Studies of ... [pmc.ncbi.nlm.nih.gov]

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